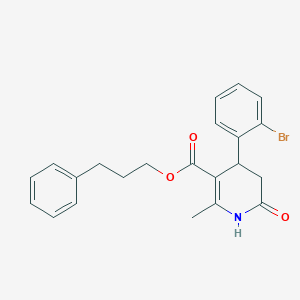
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, also known as DCQ or Compound 1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cancer cell growth and neurotransmission. N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth and proliferation. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of GABA and glutamate receptors, suggesting its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and induction of apoptosis in cancer cells. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various diseases associated with oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its potent inhibitory effects against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. However, one limitation of using N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its relatively low solubility in water, which may limit its efficacy in certain applications.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, including:
1. Investigation of the mechanism of action of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in cancer cells and neurological disorders to further understand its potential therapeutic applications.
2. Development of novel N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide derivatives with improved solubility and efficacy for use in various scientific research fields.
3. Investigation of the potential use of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in combination with other anticancer or neurological drugs to enhance its therapeutic efficacy.
4. Exploration of the potential use of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in other disease models associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes.
5. Investigation of the safety and toxicity of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in animal models to further understand its potential use in clinical settings.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI or DCC. The resulting product is purified through column chromatography and recrystallization to obtain pure N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent inhibitory effects against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-19-13-14-20(2)25(17-19)32-29(33)23-15-16-24-26(18-23)31-28(22-11-7-4-8-12-22)27(30-24)21-9-5-3-6-10-21/h3-18H,1-2H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIOUKRYUMXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)




![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)